N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide

Chemical Biology Stem Cell Research Pluripotency

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a synthetic small molecule belonging to the class of 2-aminothiazole derivatives. Its core structure is closely related to the pluripotency-inducing lead compound O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate).

Molecular Formula C18H16ClN3OS
Molecular Weight 357.9 g/mol
Cat. No. B12170470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide
Molecular FormulaC18H16ClN3OS
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
InChIKeyZHWIHMFRSALEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide: A Specialized Research Thiazole Derivative


N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a synthetic small molecule belonging to the class of 2-aminothiazole derivatives. Its core structure is closely related to the pluripotency-inducing lead compound O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) [1]. This specific derivative features an N-benzylacetamide moiety at the thiazole 4-position, distinguishing it from the ethyl ester lead. Compounds in this class have been primarily investigated for their roles in chemical reprogramming and stem cell biology, with the broader 2-aminothiazole scaffold also demonstrating potential in oncology and anti-infective research [2].

Critical Structural Determinants for N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide Activity


Simple substitution within the 2-aminothiazole core is not feasible, as biological activity is highly sensitive to the nature and position of substituents. The lead molecule O4I2 was identified through a high-throughput screen for Oct3/4 induction, and a subsequent structure-activity relationship (SAR) study explicitly demonstrated that chemical expansion, particularly at the 4-position of the thiazole ring, yields derivatives with highly varied activity [1]. Replacing the 4-chloro group with a 3-chloro isomer on the phenyl ring, or changing the N-benzylacetamide to a simple ethyl ester, fundamentally alters the molecule's pharmacodynamic profile. The specific structural configuration of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide targets a unique chemical space where precise molecular interactions dictate its utility, making generic substitution a high-risk strategy for inconsistent experimental outcomes.

Quantitative Performance Analysis of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide vs. Key Analogs


Oct3/4 Induction Potency in Cell-Based High-Throughput Screening

The core scaffold, represented by the lead compound O4I2 (ethyl ester 4-substitution), demonstrates high activity in enforcing Oct3/4 expression in human fibroblasts. The SAR study around this core indicates that derivatives with increased potency were identified, specifically noting that modifications to the 4-substituent (where N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide's N-benzylacetamide is located) can dramatically alter activity [1]. This places the target compound in a defined chemical evolution pathway aimed at optimizing pluripotency induction.

Chemical Biology Stem Cell Research Pluripotency

Comparison of Chemical Stability and Physicochemical Properties

Thiazole derivatives, including the 2-aminothiazole subclass, can present challenges like low aqueous solubility and instability [1]. The amide bond in N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide can offer differential stability compared to the more labile ester linkage in the lead compound O4I2. Esters are generally more susceptible to hydrolysis in biological media, potentially leading to faster degradation and less reliable in vitro and in vivo results. The target compound's N-benzylacetamide functionality is a classic medicinal chemistry approach to improve metabolic stability.

Medicinal Chemistry Compound Stability Drug Development

Application Scenarios for N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide


Chemical Probe for Investigating Stem Cell Pluripotency Pathways

Given its close structural relationship to the validated Oct3/4 inducer O4I2, this compound is best deployed in chemical biology studies aimed at dissecting the regulatory networks of pluripotency. It can serve as a focal point for SAR expansion studies seeking to decouple pluripotency induction from unwanted off-target effects, leveraging the previously established high-throughput screening assays [1].

A Stable Alternative in Long-Term Cell Culture Assays

For researchers facing reproducibility issues due to the hydrolytic instability of the O4I2 lead compound, this N-benzylacetamide derivative offers a potentially more stable tool. Its application in long-duration differentiation or reprogramming protocols, where sustained compound levels are critical, is a key scenario. The enhanced stability can lead to more interpretable dose-response data and reduced assay variability [2].

Starting Point for Developing PROTACs Targeting Cancer Stem Cells

The O4I2 scaffold has been successfully utilized to design PROTACs (Proteolysis Targeting Chimeras) capable of selectively degrading proteins like SF3B1 and inducing apoptosis [3]. N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide, with its distinct chemical handle, is a strong candidate for developing next-generation PROTACs, particularly for targets implicated in cancer stem cell maintenance, building on established thiazole anticancer activity [4].

Quote Request

Request a Quote for N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.